methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate
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Overview
Description
Methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure that includes a tetraazole ring, a thienyl group, and a chromene backbone, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea . This reaction is followed by the Huisgen 1,3-dipolar cycloaddition to introduce the tetraazole ring . The reaction conditions often involve the use of catalysts such as hydrochloric acid and solvents like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in research applications.
Scientific Research Applications
Methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound may exert its effects through the inhibition of specific enzymes or receptors, modulation of signaling pathways, and alteration of gene expression. For example, it has been shown to inhibit the NF-kB inflammatory pathway, leading to reduced production of pro-inflammatory cytokines . Additionally, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Methylcoumarin: A methyl derivative of coumarin with similar structural features but lacking the tetraazole and thienyl groups.
Triazole-Pyrimidine Hybrids: Compounds that share the triazole ring but have different core structures and biological activities.
Uniqueness
Methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate is unique due to its combination of a chromene backbone, a tetraazole ring, and a thienyl group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C19H15N5O5S |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
methyl 4-oxo-6-[[3-(tetrazol-1-yl)-3-thiophen-3-ylpropanoyl]amino]chromene-2-carboxylate |
InChI |
InChI=1S/C19H15N5O5S/c1-28-19(27)17-8-15(25)13-6-12(2-3-16(13)29-17)21-18(26)7-14(11-4-5-30-9-11)24-10-20-22-23-24/h2-6,8-10,14H,7H2,1H3,(H,21,26) |
InChI Key |
BMLXWBNTNZSKPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)NC(=O)CC(C3=CSC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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